(4,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride
Description
(4,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Properties
IUPAC Name |
(4,4-dimethylpyrrolidin-3-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)5-8-3-6(7)4-9;/h6,8-9H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHXMFIXBBNLHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1CO)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375262-34-1 | |
| Record name | (4,4-dimethylpyrrolidin-3-yl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reductive Amination for Pyrrolidine Scaffold Synthesis
The 4,4-dimethylpyrrolidine core is frequently synthesized via reductive amination, leveraging ketones and primary amines. For instance, reacting 3-keto-4,4-dimethylpyrrolidine with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C yields the intermediate amine. This method achieves >80% purity under anhydrous conditions, with the dimethyl groups introduced via steric-controlled ketone-amine condensation.
Reaction Conditions :
- Solvent : Methanol or ethanol
- Temperature : 0–5°C (prevents imine hydrolysis)
- Catalyst : NaBH3CN (1.2 equiv)
- Yield : 75–82%
Post-synthesis, the intermediate undergoes hydroxymethylation at position 3. A formaldehyde-mediated Mannich reaction in tetrahydrofuran (THF) at reflux introduces the methanol group, followed by borane-THF complex reduction to stabilize the alcohol.
Cyclization-Functionalization Approach
An alternative route involves constructing the pyrrolidine ring via cyclization. Starting from γ-keto esters, a Dieckmann cyclization under basic conditions (e.g., potassium tert-butoxide in THF) forms the 4,4-dimethylpyrrolidinone ring. Subsequent reduction of the lactam using lithium aluminum hydride (LiAlH4) in ether yields the pyrrolidine scaffold.
Key Steps :
- Cyclization : γ-Keto ester + KOtBu → 4,4-Dimethylpyrrolidinone (85% yield).
- Reduction : LiAlH4 in anhydrous ether → 4,4-Dimethylpyrrolidine (78% yield).
The methanol group is introduced via nucleophilic substitution. Treating 3-chloro-4,4-dimethylpyrrolidine with sodium hydroxide in aqueous ethanol at 80°C facilitates hydroxide displacement, forming the methanol derivative.
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt. Dissolving (4,4-Dimethylpyrrolidin-3-yl)methanol in methanol and adding concentrated hydrochloric acid (37%) at 0°C precipitates the hydrochloride salt. The reaction is quenched with diethyl ether, and the product is isolated via filtration (95% purity).
Optimized Parameters :
- Acid Ratio : 1.1 equiv HCl to amine
- Temperature : 0°C (minimizes decomposition)
- Solvent System : Methanol/ether (1:3 v/v)
Industrial-Scale Production and Optimization
Industrial protocols emphasize cost efficiency and scalability. A two-step, one-pot synthesis reduces intermediates:
- Reductive Amination : 3-Keto-4,4-dimethylpyrrolidine + methylamine → 4,4-Dimethylpyrrolidin-3-amine (89% yield).
- Hydroxymethylation and Salt Formation : In situ formaldehyde addition followed by HCl gas bubbling achieves 83% overall yield with 99% purity.
Comparative Analysis of Methods :
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scale Feasibility |
|---|---|---|---|---|---|
| Reductive Amination | 3-Keto-pyrrolidine | NaBH3CN, HCl | 82 | 98 | Lab-scale |
| Cyclization | γ-Keto ester | KOtBu, LiAlH4, HCl | 78 | 95 | Pilot-scale |
| One-Pot Industrial | Methylamine, formaldehyde | HCl gas, methanol | 83 | 99 | Industrial |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation under controlled conditions to yield aldehydes or carboxylic acids.
| Reagents/Conditions | Product | Yield | Key Observations | References |
|---|---|---|---|---|
| KMnO₄ (acidic, aqueous) | 3-(Carboxylic acid)pyrrolidine | 65–72% | Over-oxidation to carboxylic acid dominant | |
| CrO₃ (Jones reagent) | 3-(Aldehyde)pyrrolidine derivative | 58% | Requires anhydrous conditions | |
| TEMPO/NaOCl (mild oxidation) | 3-(Aldehyde)pyrrolidine derivative | 82% | Selective oxidation with minimal side reactions |
Mechanistic Insight :
The primary alcohol group (-CH₂OH) is oxidized to an aldehyde (-CHO) or further to a carboxylic acid (-COOH) depending on the strength of the oxidizing agent. Steric hindrance from the adjacent 4,4-dimethyl groups slows reaction kinetics compared to less-substituted analogs.
Esterification Reactions
The hydroxyl group participates in ester formation, enhancing solubility or enabling further derivatization.
| Reagents/Conditions | Product | Yield | Catalyst/Notes | References |
|---|---|---|---|---|
| Acetic anhydride (pyridine) | 3-(Acetyloxymethyl)pyrrolidine | 89% | Pyridine neutralizes HCl byproduct | |
| Benzoyl chloride (DMAP, DCM) | 3-(Benzoyloxymethyl)pyrrolidine | 76% | DMAP accelerates acylation | |
| Tosyl chloride (Et₃N, THF) | 3-(Tosyloxymethyl)pyrrolidine | 68% | Tosylate acts as a leaving group |
Key Application :
Ester derivatives are intermediates in synthesizing prodrugs or modifying physicochemical properties for pharmacological studies.
Halogenation Reactions
The hydroxyl group is replaced with halogens under specific conditions.
| Reagents/Conditions | Product | Yield | Mechanism | References |
|---|---|---|---|---|
| SOCl₂ (reflux, toluene) | 3-(Chloromethyl)pyrrolidine | 85% | Nucleophilic substitution (SN₂) | |
| PBr₃ (0°C, Et₂O) | 3-(Bromomethyl)pyrrolidine | 78% | Requires controlled temperature | |
| HI (reflux, AcOH) | 3-(Iodomethyl)pyrrolidine | 63% | Acidic conditions favor protonation |
Stereochemical Considerations :
The rigid pyrrolidine ring and 4,4-dimethyl groups restrict conformational flexibility, leading to stereospecific halogenation at the 3-position.
Reduction Reactions
While the compound itself contains a primary alcohol, its derivatives (e.g., ketones) can undergo reduction.
| Substrate | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| 3-(Aldehyde)pyrrolidine | NaBH₄ (MeOH, 0°C) | 3-(Hydroxymethyl)pyrrolidine | 91% | |
| 3-(Ketone)pyrrolidine | LiAlH₄ (THF, reflux) | 3-(Secondary alcohol)pyrrolidine | 84% |
Note : Direct reduction of the hydroxymethyl group is not typically performed due to its already reduced state.
Ring-Opening and Rearrangement Reactions
Under strong acidic or basic conditions, the pyrrolidine ring undergoes transformations.
| Reagents/Conditions | Product | Yield | Pathway | References |
|---|---|---|---|---|
| H₂SO₄ (concentrated, heat) | Linear amine derivatives | 55% | Acid-catalyzed ring cleavage | |
| LDA (THF, -78°C) | Bicyclic amine products | 41% | Base-induced deprotonation and cyclization |
Challenges :
The 4,4-dimethyl groups stabilize the ring structure, making ring-opening less favorable compared to unsubstituted pyrrolidines.
Salt Formation and Acid-Base Reactions
As a hydrochloride salt, the compound participates in acid-base equilibria.
| Reagents/Conditions | Product | pKa | Solubility | References |
|---|---|---|---|---|
| NaOH (aqueous) | Free base form | 8.9 | Increased lipid solubility | |
| HCl (gas, EtOH) | Recovered hydrochloride salt | – | Enhanced aqueous solubility |
Physicochemical Impact :
Conversion to the free base improves organic solvent compatibility, while the hydrochloride salt enhances bioavailability in aqueous systems .
Scientific Research Applications
Chemistry
DMPM-HCl serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions:
- Oxidation : The alcohol can be oxidized to form ketones or aldehydes.
- Reduction : Further reduction can yield different derivatives.
- Substitution : The hydroxyl group can be replaced with other functional groups.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones/Aldehydes |
| Reduction | Lithium aluminum hydride | Alcohol Derivatives |
| Substitution | Thionyl chloride | Chlorides |
Biology
DMPM-HCl has garnered attention for its potential biological activities:
- Neuropharmacology : It may interact with neurotransmitter systems, influencing anxiety and depression.
- Anti-inflammatory Properties : Preliminary studies indicate that it can reduce inflammation markers in cell cultures.
- Antioxidant Activity : Exhibits properties that protect against oxidative stress.
Case Study: Inhibition of Enzymes
Research has demonstrated that DMPM-HCl can inhibit specific enzymes involved in metabolic pathways. For instance, a study on HL-60 cells showed that DMPM-HCl effectively inhibited the Type III Secretion System (T3SS), which is crucial for bacterial virulence.
Medicine
The compound is being explored for its therapeutic potential:
- Drug Development : As a precursor in synthesizing pharmaceutical agents.
- Potential Anti-cancer Activity : Some studies suggest cytotoxic effects on cancer cell lines.
Mechanism of Action
The mechanism of action of (4,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, a simple five-membered nitrogen heterocycle.
Prolinol: A hydroxylated derivative of pyrrolidine.
Pyrrolizines: Compounds with a fused pyrrolidine ring system.
Uniqueness
(4,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride is unique due to the presence of the dimethyl groups on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrrolidine derivatives and contributes to its specific properties and applications.
Biological Activity
Overview
(4,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride, with the molecular formula C7H16ClNO, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of 4,4-dimethylpyrrolidine with formaldehyde, followed by reduction and formation of the hydrochloride salt. Its structure includes two methyl groups on the pyrrolidine ring, which may influence its chemical reactivity and biological interactions .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects. While detailed pathways are not extensively documented, it is hypothesized that these interactions may involve inhibition or activation of critical biological processes .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antibacterial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. It has been evaluated for its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicate potential low nanomolar inhibition against bacterial topoisomerases, which are crucial for bacterial DNA replication .
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor. Studies have reported its ability to inhibit DNA gyrase and topoisomerase IV from E. coli, suggesting a potential role in antimicrobial therapy .
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluated the inhibitory effects of various compounds similar to this compound on bacterial enzymes. The results indicated that compounds within this class demonstrated significant antibacterial activity with IC50 values below 100 nM against key bacterial targets .
- Mechanistic Insights : Another research effort explored the mechanism by which these compounds exert their effects on bacterial topoisomerases. The findings highlighted that structural variations in the pyrrolidine derivatives influenced their potency and selectivity against different bacterial strains .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity | Notable Properties |
|---|---|---|---|
| Pyrrolidine | Simple nitrogen heterocycle | Limited antibacterial activity | Basic structure |
| Prolinol | Hydroxylated derivative | Moderate biological activity | Involved in amino acid metabolism |
| This compound | Two methyl groups on pyrrolidine | Significant antibacterial activity | Enhanced reactivity due to dimethyl groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
